2-Iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
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Overview
Description
2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a heterocyclic organic compound that features a benzothiophene core with an iodine atom at the 2-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves the iodination of a benzothiophene precursor. One common method involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.
Major Products
Substitution: Formation of 2-substituted benzothiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites on proteins or DNA, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
- 2-chloro-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
- 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Uniqueness
2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom’s size and electron-withdrawing properties can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets.
Properties
IUPAC Name |
2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2S/c10-8-7(9(11)12)5-3-1-2-4-6(5)13-8/h1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDMEILTEGKEOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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